Hexacaine
Overview
Description
Hexacaine is a topical anesthetic primarily used to prevent pain associated with minor surgical procedures, dental procedures, and other medical conditions. It is an amide-type local anesthetic that stabilizes the neuronal membrane and inhibits sodium ion movements, which are necessary for the conduction of impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacaine can be synthesized through the reaction of formaldehyde and ammonia. This reaction can be carried out in either an aqueous medium or in the vapor phase. The process involves the formation of hexamethylenetetramine, which is then further processed to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in reactors designed to handle the specific requirements of the synthesis process, including temperature control and the management of by-products .
Chemical Reactions Analysis
Types of Reactions: Hexacaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Hexacaine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving nerve conduction and membrane stabilization.
Medicine: Utilized as a local anesthetic in various medical procedures to prevent pain.
Industry: Applied in the production of topical anesthetic products for veterinary and human use
Mechanism of Action
Hexacaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of action potentials, thereby blocking nerve signal transmission and providing local anesthesia . The primary molecular targets are the sodium channels, and the pathways involved include the stabilization of the neuronal membrane and the inhibition of ionic fluxes .
Comparison with Similar Compounds
Lidocaine: Another amide-type local anesthetic with similar uses and mechanisms of action.
Bupivacaine: Known for its longer duration of action compared to Hexacaine.
Tetracaine: An ester-type local anesthetic with a different chemical structure but similar anesthetic properties.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows for rapid onset of action and effective local anesthesia. Its stability and efficacy make it a preferred choice for certain medical and veterinary applications .
Properties
IUPAC Name |
3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSIHLNCRSPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168198 | |
Record name | Hexacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-12-6 | |
Record name | 3-(Hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16689-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexacaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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